molecular formula C13H10FN3O2 B11631705 (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate

Katalognummer: B11631705
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: RFTCPZUZRWVGDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate is an organic compound that features a pyridine ring and a fluorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate typically involves the reaction of 2-aminopyridine with 4-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Wissenschaftliche Forschungsanwendungen

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate is unique due to the presence of both a pyridine ring and a fluorobenzoate moiety, which can impart distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Eigenschaften

Molekularformel

C13H10FN3O2

Molekulargewicht

259.24 g/mol

IUPAC-Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C13H10FN3O2/c14-10-6-4-9(5-7-10)13(18)19-17-12(15)11-3-1-2-8-16-11/h1-8H,(H2,15,17)

InChI-Schlüssel

RFTCPZUZRWVGDA-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N

Kanonische SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.